2-(Chlorosulfonyl)propanoic acid

Description

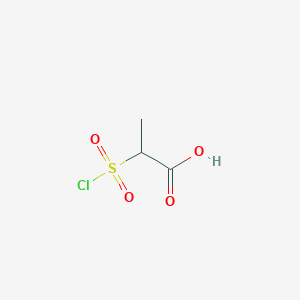

Structure

3D Structure

Properties

Molecular Formula |

C3H5ClO4S |

|---|---|

Molecular Weight |

172.59 g/mol |

IUPAC Name |

2-chlorosulfonylpropanoic acid |

InChI |

InChI=1S/C3H5ClO4S/c1-2(3(5)6)9(4,7)8/h2H,1H3,(H,5,6) |

InChI Key |

PDPGJJCNAOZABY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorosulfonyl Propanoic Acid

Conversion Strategies from Alpha-Halogenated Propanoic Acids

A plausible synthetic route begins with an α-halogenated propanoic acid, such as 2-chloropropanoic acid or 2-bromopropanoic acid. These precursors are readily available. wikipedia.orgquora.com The strategy involves a two-step sequence: nucleophilic displacement of the halide to install a sulfur-containing group, followed by oxidative chlorination.

Sulfur Group Introduction : The α-halo acid can be reacted with a sulfur nucleophile, such as sodium sulfite (B76179) (Na₂SO₃), to displace the halide and form the corresponding sodium 2-sulfopropanoate.

Oxidative Chlorination : The resulting sulfonic acid salt is then converted to the target sulfonyl chloride. This transformation can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). youtube.com This sequence is a standard method for preparing sulfonyl chlorides from sulfonic acids.

This multi-step pathway offers better control over the regiochemistry compared to direct chlorosulfonation.

Synthetic Routes Involving Sulfonic Acid Precursors

This approach is closely related to the one described above and centers on the synthesis and subsequent conversion of 2-sulfopropanoic acid.

The key step is the conversion of the sulfonic acid moiety (-SO₃H) into a sulfonyl chloride (-SO₂Cl). This is a well-established transformation in organic synthesis. The reaction typically involves treating the sulfonic acid (or its salt) with a strong chlorinating agent.

| Reagent | Conditions | Product |

| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF | 2-(Chlorosulfonyl)propanoic acid |

| Phosphorus Pentachloride (PCl₅) | Reaction can be vigorous | This compound |

This table outlines common reagents for the conversion of sulfonic acids to sulfonyl chlorides.

This method is generally effective for a wide range of sulfonic acids, providing a reliable route to the corresponding sulfonyl chlorides.

Stereoselective Synthesis of Chiral 2 Chlorosulfonyl Propanoic Acid and Its Derivatives

Application of Chiral Auxiliaries and Catalysts in Alpha-Carbon Functionalization

The direct enantioselective functionalization of the alpha-carbon of propanoic acid to introduce a sulfonyl group is a complex task. Chiral auxiliaries are a powerful tool in stereoselective synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. nih.gov

One potential strategy involves the use of Evans' chiral oxazolidinone auxiliaries. The propanoic acid could be converted to its corresponding N-propionyl oxazolidinone. Deprotonation of this imide with a strong base would form a chiral enolate. However, the subsequent reaction with a sulfonylating agent to form a C-S bond at the alpha-position is not a standard transformation and would require significant experimental investigation.

Alternatively, pseudoephedrine can be used as a chiral auxiliary. nih.gov Reaction with propanoic acid would yield the corresponding amide. The alpha-proton can then be removed to form a chiral enolate, which could potentially react with an electrophilic sulfur-containing reagent. The stereochemical outcome of the reaction would be directed by the chiral auxiliary. nih.gov

Catalytic enantioselective methods offer a more efficient alternative to the use of stoichiometric chiral auxiliaries. Chiral catalysts, such as those based on transition metals, could potentially be employed for the alpha-sulfonylation of propanoic acid derivatives. For instance, chiral rhodium catalysts have been effective in the enantioselective C-H functionalization of certain substrates. acs.org However, the direct application to the alpha-sulfonylation of propanoic acid is not well-documented and would represent a novel area of research.

A summary of potential chiral auxiliaries and catalysts is presented in the table below.

| Chiral Auxiliary/Catalyst | Proposed Application in this compound Synthesis | Potential Advantages |

| Evans' Oxazolidinones | Formation of a chiral N-propionyl oxazolidinone, followed by enolization and reaction with a sulfonylating agent. | Well-established for other alpha-functionalizations, high diastereoselectivity often achieved. |

| Pseudoephedrine | Formation of a chiral amide, followed by enolization and reaction with an electrophilic sulfur source. | Recoverable auxiliary, predictable stereochemical control. |

| Chiral Rhodium Catalysts | Direct catalytic enantioselective C-H sulfonylation of a propanoic acid derivative. | Atom-economical, potential for high enantioselectivity. acs.org |

Enantioselective Approaches to 2-Substituted Propanoic Acids

A more established enantioselective route to a precursor for this compound begins with a chiral starting material. (S)-2-chloropropanoic acid is a key intermediate that can be synthesized with high enantiomeric purity from the natural amino acid (S)-alanine via a diazotization reaction in the presence of hydrochloric acid. wikipedia.org This reaction proceeds with retention of configuration at the alpha-carbon.

The subsequent conversion of the chloro group to a sulfonyl chloride presents a significant synthetic hurdle. A direct nucleophilic substitution of the chloride with a sulfite salt followed by chlorination could be explored, though this may be prone to elimination side reactions.

Another approach could involve the use of a chiral starting material that already contains a sulfur functionality. For example, the enantioselective synthesis of an alpha-thio-substituted propanoic acid could be achieved using a chiral auxiliary, followed by oxidation and chlorination to yield the desired sulfonyl chloride.

The following table outlines a proposed enantioselective pathway starting from L-alanine.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Diazotization of L-alanine | L-alanine, Hydrochloric Acid, Sodium Nitrite | Control of temperature is crucial to minimize racemization and side reactions. wikipedia.org |

| 2 | Proposed Sulfenylation | (S)-2-chloropropanoic acid, Thiolating agent (e.g., Sodium thiomethoxide) | Risk of elimination to form acrylic acid. SN2 reaction would proceed with inversion of stereochemistry. |

| 3 | Proposed Oxidation | Alpha-thiopropanoic acid, Oxidizing agent (e.g., Hydrogen peroxide) | Controlled oxidation to the sulfonic acid is required, avoiding over-oxidation. |

| 4 | Proposed Chlorination | Alpha-sulfonic acid propanoic acid, Chlorinating agent (e.g., Thionyl chloride) | Standard procedure for converting sulfonic acids to sulfonyl chlorides. |

Process Optimization for Research Scale Production of this compound

The optimization of a synthetic process for research-scale production is critical to ensure safety, efficiency, and the desired purity of the final product. Given the likely multi-step nature of the synthesis of this compound and the use of hazardous reagents like chlorosulfonic acid or thionyl chloride, careful control of reaction parameters is paramount. numberanalytics.comdicp.ac.cn

Investigation of Reaction Conditions (Temperature, Solvent, Concentration)

The optimization of reaction conditions would need to be performed for each step of the proposed synthetic route.

Temperature: Sulfonation and chlorination reactions are often highly exothermic. numberanalytics.com Precise temperature control is essential to prevent runaway reactions and the formation of byproducts. For the proposed chlorosulfonation step, a low temperature would likely be necessary to control the reactivity of chlorosulfonic acid.

Solvent: The choice of solvent is critical. For a chlorosulfonation reaction, an inert solvent that can dissolve the reactants but does not react with the strong acid is required. Chlorinated hydrocarbons are often used in such reactions. orgsyn.org

Concentration: The concentration of the reactants can significantly impact the reaction rate and the formation of byproducts. A systematic study varying the molar ratios of the substrate to the sulfonating or chlorinating agent would be necessary to find the optimal balance between conversion and selectivity. dicp.ac.cn

A Design of Experiments (DoE) approach could be employed to efficiently explore the effects of these parameters and their interactions on the reaction yield and purity. numberanalytics.com

The following table provides a hypothetical set of parameters for the optimization of a key chlorosulfonation step.

| Parameter | Range to Investigate | Rationale |

| Temperature | -10 °C to 25 °C | To control the exothermic reaction and minimize decomposition. |

| Solvent | Dichloromethane, Chloroform, 1,2-Dichloroethane | Inert solvents that are compatible with strong acids. orgsyn.org |

| Concentration of Chlorosulfonic Acid | 1.1 to 3.0 equivalents | To ensure complete conversion while minimizing side reactions and purification challenges. |

Yield Enhancement and Purity Control Methodologies

Maximizing the yield and ensuring the purity of this compound are key objectives in its research-scale production.

Yield Enhancement: Continuous flow chemistry offers a safer and potentially higher-yielding alternative to traditional batch processing for hazardous reactions like chlorosulfonation. numberanalytics.com The use of microreactors can improve heat and mass transfer, leading to better reaction control and higher yields. dicp.ac.cn The careful addition of reagents and immediate removal of the product from the reaction zone can also minimize the formation of degradation products.

Purity Control: The purification of sulfonyl chlorides can be challenging due to their reactivity. Aqueous workups must be carefully controlled to avoid hydrolysis of the sulfonyl chloride group. acs.org Washing the crude product with cold, concentrated hydrochloric acid can help to remove acidic impurities. google.com Purification techniques such as distillation under reduced pressure or crystallization from a suitable solvent system would likely be necessary to obtain the final product in high purity. The purity would be assessed using techniques such as NMR spectroscopy and elemental analysis.

The following table summarizes potential methodologies for yield enhancement and purity control.

| Methodology | Application | Expected Outcome |

| Continuous Flow Synthesis | For the chlorosulfonation step. | Improved safety, better temperature control, potentially higher yield. numberanalytics.com |

| Aqueous Acid Wash | Purification of the crude product. | Removal of acidic byproducts without significant hydrolysis of the sulfonyl chloride. google.com |

| Vacuum Distillation | Final purification of the product. | Separation from non-volatile impurities. |

| Crystallization | Final purification of the product. | High purity solid product, suitable for characterization and further use. |

Nucleophilic Substitution Reactions at the Chlorosulfonyl Moiety

The chlorosulfonyl group (-SO₂Cl) is a potent electrophile, making the sulfur atom susceptible to attack by various nucleophiles. This reactivity is the basis for the synthesis of a wide array of sulfonated derivatives. The general mechanism for these transformations is a nucleophilic acyl substitution, which proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. libretexts.orgyoutube.com The reactivity of carboxylic acid derivatives, including sulfonyl chlorides, is correlated with the stability of the leaving group; better leaving groups correspond to more reactive derivatives. youtube.com

The reaction of a sulfonyl chloride with a primary or secondary amine is a well-established and efficient method for the formation of sulfonamides. researchgate.netnih.gov In the case of this compound, reaction with an amine (R-NH₂) or a secondary amine (R₂NH) would yield the corresponding N-substituted 2-(sulfamoyl)propanoic acid. This reaction typically proceeds rapidly and is often carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com While specific studies on this compound are not prevalent, general methods for sulfonamide synthesis are widely reported. For instance, a common procedure involves the dropwise addition of a sulfonyl chloride to an aqueous mixture of an amino acid in the presence of a base like sodium carbonate at low temperatures. mdpi.com

Table 1: General Conditions for Sulfonamide Synthesis from Sulfonyl Chlorides

| Nucleophile | Reagent Class | Typical Conditions | Product Class |

| Primary/Secondary Amine | Sulfonyl Chloride | Aqueous base (e.g., Na₂CO₃), 0°C to room temperature | Sulfonamide |

| Amino Acid | Sulfonyl Chloride | Aqueous base (e.g., Na₂CO₃), 0°C to room temperature | Sulfonamide Carboxylic Acid |

This table represents generalized findings for the synthesis of sulfonamides from sulfonyl chlorides. mdpi.com

Similarly, sulfonate esters can be synthesized by reacting this compound with an alcohol or a phenol (B47542). This reaction, known as sulfonylation, also follows a nucleophilic substitution mechanism where the alcohol's oxygen atom acts as the nucleophile. eurjchem.com The process is typically facilitated by the presence of a base, such as an amine, to act as an HCl scavenger. eurjchem.com The resulting products are 2-(alkoxysulfonyl)propanoic acids or 2-(phenoxysulfonyl)propanoic acids. The synthesis of sulfonate esters is a versatile reaction, with various methods developed to accommodate different substrates and to promote environmentally benign conditions. eurjchem.comnih.govresearchgate.net

Table 2: Selected Methods for Sulfonate Ester Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Sulfonyl Chloride, Alcohol | Amine Base | Alkyl Sulfonate Ester | eurjchem.com |

| Sulfonyl Chloride, Alcohol | Aqueous Base | Alkyl Sulfonate Ester | eurjchem.com |

| Arylazo Sulfones, Alcohols | CuI, Visible Light, HCl | Aryl Sulfonic Ester | nih.gov |

| Aryl Diazonium Tetrafluoroborates, Alcohols, DABSO | Copper Catalyst | Aliphatic Sulfonic Ester | researchgate.net |

This table summarizes various reported methods for synthesizing sulfonate esters, showcasing the diversity of approaches available. eurjchem.comnih.govresearchgate.net

Sulfonyl chlorides are known to be sensitive to moisture and readily undergo hydrolysis. noaa.gov Chlorosulfonic acid itself reacts violently with water, decomposing into sulfuric acid and hydrochloric acid. noaa.gov When this compound is exposed to water, the chlorosulfonyl group hydrolyzes to a sulfonic acid group (-SO₂OH), yielding 2-sulfopropanoic acid and HCl. The reaction with water is typically rapid and exothermic. noaa.govchemguide.co.uk

Arenesulfonyl chlorides have been shown to hydrolyze through two main pathways, both involving a nucleophilic attack by water on the sulfur atom. researchgate.net The stability and rate of hydrolysis can be influenced by factors such as solvent composition and the electronic properties of substituents on the aromatic ring. researchgate.net For this compound, the electron-withdrawing nature of the adjacent carboxylic acid group would likely influence the electrophilicity of the sulfonyl sulfur and thus its rate of hydrolysis.

Reactivity at the Alpha-Carbon: Electrophilic and Radical Reactions

The presence of both a carboxylic acid and a chlorosulfonyl group significantly influences the reactivity of the alpha-carbon in this compound. This carbon is positioned between two electron-withdrawing groups, which enhances the acidity of its alpha-hydrogen, making it susceptible to deprotonation and subsequent reactions.

Mechanistic Insights into Alpha-Halogenation Analogs (e.g., Hell-Volhard-Zelinsky type reactions)

The classic Hell-Volhard-Zelinsky (HVZ) reaction provides a framework for understanding potential alpha-halogenation pathways for this compound. The HVZ reaction facilitates the alpha-halogenation of carboxylic acids. byjus.com The reaction is typically initiated by converting the carboxylic acid into a more reactive acyl halide intermediate. wikipedia.orgmasterorganicchemistry.com

In a typical HVZ reaction, a catalytic amount of phosphorus trihalide (e.g., PBr₃) reacts with the carboxylic acid to form an acyl bromide. wikipedia.org This acyl bromide is more readily enolized than the original carboxylic acid. The resulting enol then acts as a nucleophile, attacking a molecule of the halogen (e.g., Br₂) to yield the alpha-halogenated acyl bromide. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the acyl bromide furnishes the final α-halo carboxylic acid. wikipedia.orgnrochemistry.com

For this compound, a similar mechanistic pathway can be envisioned. The key steps, analogous to the HVZ reaction, would likely involve:

Formation of an Acyl Halide: The carboxylic acid moiety would first need to be converted to a more reactive species, such as an acyl chloride or bromide. This could potentially be achieved using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). iitk.ac.in

Enolization: The resulting acyl halide, with its enhanced reactivity, would then tautomerize to its enol form. The electron-withdrawing nature of the adjacent chlorosulfonyl group would further facilitate the removal of the alpha-proton, promoting enol formation.

Alpha-Halogenation: The enol intermediate would then react with a halogenating agent. The nucleophilic alpha-carbon of the enol would attack an electrophilic halogen source.

Hydrolysis: The final step would involve the hydrolysis of the alpha-halogenated acyl halide to yield the corresponding alpha-halogenated carboxylic acid.

It is important to note that the harsh conditions often required for the HVZ reaction, such as high temperatures, could potentially lead to side reactions involving the chlorosulfonyl group. byjus.com The reactivity of the chlorosulfonyl group itself under these conditions would need to be considered for the successful synthesis of an alpha-halogenated derivative.

Mechanistic Studies of Key Chemical Transformations of this compound

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling its reactivity and designing synthetic routes. This involves identifying reaction intermediates, studying the kinetics and thermodynamics of the reactions, and employing computational methods to model the reaction pathways.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides critical insights into the stepwise process of a chemical transformation. For this compound, several key intermediates can be proposed based on the reactivity of its functional groups.

In reactions involving the carboxylic acid group, such as esterification or amide formation, a common intermediate is an acylium ion . rsc.org This highly reactive species is generated by the protonation of the hydroxyl group of the carboxylic acid, followed by the loss of a water molecule. rsc.org The resulting acylium ion is then susceptible to nucleophilic attack by an alcohol or amine to form the corresponding ester or amide.

For reactions at the alpha-carbon, particularly those analogous to the HVZ reaction, enol and acyl halide intermediates are paramount. masterorganicchemistry.com The conversion of the carboxylic acid to an acyl halide is often the first step, which then tautomerizes to an enol. wikipedia.org This enol is the key nucleophilic species that reacts with electrophiles.

In reactions involving the chlorosulfonyl group, a sulfonyl radical or a sulfonium ion could be potential intermediates, depending on the reaction conditions. The chlorosulfonyl group can also participate in cycloaddition reactions, where the nature of the intermediate will depend on whether the reaction proceeds via a concerted or stepwise mechanism. dtic.mil

| Reaction Type | Plausible Intermediates | Significance |

| Esterification/Amidation | Acylium Ion | Highly electrophilic species that facilitates nucleophilic acyl substitution. rsc.org |

| Alpha-Halogenation (HVZ-type) | Acyl Halide, Enol | Acyl halide is more reactive than the carboxylic acid; the enol is the key nucleophile. wikipedia.orgmasterorganicchemistry.com |

| Reactions at the Sulfonyl Group | Sulfonyl Radical, Sulfonium Ion | Intermediates in radical reactions or reactions with strong electrophiles/nucleophiles. |

| Cycloaddition Reactions | Stepwise Dipolar Intermediate or Concerted Transition State | The nature of the intermediate dictates the stereochemistry and regiochemistry of the product. dtic.mil |

Kinetic and Thermodynamic Investigations of Reactivity

Kinetic and thermodynamic studies are essential for quantifying the reactivity of this compound and understanding the factors that govern its chemical transformations.

Kinetic investigations focus on the rate of a reaction and provide information about the reaction mechanism, particularly the rate-determining step. For instance, in the alpha-halogenation of ketones, kinetic studies have shown that the rate of the reaction is often dependent on the concentration of the ketone and the acid or base catalyst, but independent of the halogen concentration. libretexts.org This suggests that the formation of the enol or enolate is the slow, rate-determining step. libretexts.org Similar studies on this compound would likely reveal the influence of the chlorosulfonyl group on the rate of enolization and subsequent reactions.

| Parameter | Information Provided | Relevance to this compound |

| Rate Constant (k) | A measure of the reaction rate. | Quantifies the reactivity of the compound under specific conditions. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. rsc.org | A higher Ea indicates a slower reaction. The chlorosulfonyl group may influence the Ea of various reactions. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. nist.gov | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The maximum amount of non-expansion work that can be extracted from a closed system. nist.gov | A negative ΔG indicates a spontaneous reaction. |

Derivatives and Analogs of 2 Chlorosulfonyl Propanoic Acid

Synthesis of Sulfonamide Derivatives from 2-(Chlorosulfonyl)propanoic Acid

This compound serves as a key intermediate in the synthesis of a variety of sulfonamide derivatives. The reactivity of the sulfonyl chloride group allows for its facile conversion into sulfonamides through reactions with primary and secondary amines.

Formation of Aliphatic and Aromatic Sulfonamides

The reaction of this compound with both aliphatic and aromatic amines leads to the formation of the corresponding N-substituted sulfonamides. This reaction typically proceeds by treating the sulfonyl chloride with an amine. researchgate.net The nucleophilicity of the amine plays a significant role in the reaction's success, with primary amines generally being more reactive than secondary amines. researchgate.net

A general method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base, such as sodium carbonate or pyridine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. mdpi.comicm.edu.pllibretexts.org For amines that are not soluble in water, a phase transfer catalyst can be employed to facilitate the reaction. icm.edu.pl The resulting sulfonamides can often be isolated in high purity by simple filtration after acidification of the reaction mixture. icm.edu.pl

The reaction conditions can be tailored to favor the formation of the desired sulfonamide. For instance, the use of an excess of the amine can help to drive the reaction to completion and also act as the base to neutralize the HCl produced. mnstate.edu

Table 1: Examples of Sulfonamide Synthesis

| Amine Reactant | Product | Reaction Conditions | Reference |

| Primary Aliphatic Amine | N-Alkyl-2-(sulfamoyl)propanoic acid | Base (e.g., Na2CO3), Water | mdpi.com |

| Primary Aromatic Amine | N-Aryl-2-(sulfamoyl)propanoic acid | Base (e.g., Na2CO3), Water | icm.edu.pl |

| Secondary Aliphatic Amine | N,N-Dialkyl-2-(sulfamoyl)propanoic acid | Base (e.g., Pyridine), Organic Solvent | libretexts.org |

Stereochemical Aspects in Sulfonamide Synthesis

When employing a chiral amine in the reaction with this compound, the stereochemistry of the resulting sulfonamide derivative is a crucial consideration. The reaction at the sulfonyl chloride group does not directly involve the chiral center at the C2 position of the propanoic acid backbone. However, the introduction of a new stereocenter from the chiral amine can lead to the formation of diastereomers.

The synthesis of optically active 2-chloropropanoic acid, a precursor to this compound, can be achieved from the corresponding (S)- or (R)-amino acid through diazotization. orgsyn.org This process largely retains the stereochemistry at the C2 position, although some racemization can occur. orgsyn.org Consequently, starting with enantiomerically enriched this compound allows for the synthesis of optically active sulfonamide derivatives.

Preparation of Sulfonate Esters and Sulfonic Acids

The sulfonyl chloride functionality of this compound is also a versatile precursor for the synthesis of sulfonate esters and sulfonic acids.

Reactions with Diverse Alcohol and Phenol (B47542) Reactants

This compound reacts with a wide range of alcohols and phenols to form the corresponding sulfonate esters. eurjchem.com This reaction is analogous to the formation of sulfonamides, with the alcohol or phenol acting as the nucleophile. chemguide.co.uk The reaction is typically carried out in the presence of a base to scavenge the HCl produced. eurjchem.com

The reactivity of the hydroxyl group can be influenced by the structure of the alcohol or phenol. For example, phenols are generally less reactive than alcohols, and the reaction may require heating or the use of a more reactive phenoxide ion, which can be generated by treating the phenol with a base like sodium hydroxide (B78521). libretexts.org

Table 2: Synthesis of Sulfonate Esters

| Reactant | Product | Reaction Conditions | Reference |

| Alcohol (R-OH) | Alkyl 2-(chlorosulfonyl)propanoate | Base (e.g., Pyridine) | eurjchem.com |

| Phenol (Ar-OH) | Aryl 2-(chlorosulfonyl)propanoate | Base (e.g., NaOH), Warming | libretexts.org |

Synthesis of Sulfonic Acid Derivatives via Hydrolysis

The hydrolysis of the sulfonyl chloride group in this compound provides a direct route to 2-sulfopropanoic acid. This reaction is typically achieved by treating the sulfonyl chloride with water. chemguide.co.uk The hydrolysis of sulfonate esters can also yield sulfonic acids. researchgate.net For instance, the basic hydrolysis of sulfonate esters, using a reagent like potassium methoxide, can produce the corresponding sulfonic acid in its salt form. researchgate.net

Modifications at the Carboxylic Acid Position of this compound

The carboxylic acid group of this compound offers another site for chemical modification, allowing for the synthesis of a broader range of derivatives.

One common transformation is the conversion of the carboxylic acid to an acid chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2). libretexts.orggoogle.com The resulting acyl chloride is a highly reactive intermediate that can be used to synthesize a variety of other functional groups.

For example, the acyl chloride can react with amines to form amides or with alcohols to form esters. lumenlearning.comlibretexts.org It is important to note that the sulfonyl chloride group is also reactive towards these nucleophiles, so selective reaction conditions may be necessary to achieve the desired modification at the carboxylic acid position without affecting the sulfonyl chloride.

Furthermore, the carboxylic acid group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). libretexts.org This transformation provides another avenue for creating diverse analogs of this compound. Replacement of the carboxylic acid group with a hydroxyl or methoxy (B1213986) substituent has been shown to produce biologically unique compounds in other molecular frameworks. nih.gov

Formation of Amides, Esters, and Anhydrides

The synthesis of amides, esters, and anhydrides from this compound can proceed through reactions targeting either the carboxylic acid or the sulfonyl chloride group.

Amide Formation:

Amides of this compound can be synthesized by reacting the sulfonyl chloride moiety with primary or secondary amines. This reaction is a standard method for the formation of sulfonamides. The general reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Alternatively, the carboxylic acid group can be converted to an amide. This typically requires activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The activated carboxylic acid derivative then readily reacts with an amine to form the corresponding propanamide.

A series of N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives have been synthesized by reacting benzenesulfonohydrazide (B1205821) with various isothiocyanates, showcasing the reactivity of sulfonyl derivatives in forming amide-like structures. mdpi.com

Ester Formation:

Esterification of this compound can be achieved through several methods. The classic Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. libretexts.org

Alternatively, the sulfonyl chloride group can react with alcohols to form sulfonate esters. This reaction is analogous to the formation of sulfonamides and proceeds via nucleophilic attack of the alcohol on the sulfur atom.

The synthesis of esters from carboxylic acids can also be facilitated by the use of reagents like chlorosulfonyl isocyanate, which can promote the formation of β-keto esters from certain carboxylic acids under mild conditions. researchgate.net Furthermore, acid chlorides are highly reactive precursors for ester synthesis, readily reacting with alkoxides. youtube.com

Anhydride (B1165640) Formation:

Anhydrides of this compound can be envisioned as either symmetrical anhydrides derived from two molecules of the parent acid or as mixed anhydrides with another carboxylic acid. The formation of a symmetrical anhydride would likely involve a dehydration reaction, potentially facilitated by a strong dehydrating agent.

A more common method for preparing mixed anhydrides involves the reaction of a carboxylate salt with an acyl chloride. In the context of this compound, its carboxylate form could react with an appropriate acyl chloride, or its acyl chloride derivative could react with another carboxylate.

Structure-Reactivity Relationships in this compound Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure, particularly the electronic and steric effects of substituents and the conformational and stereoelectronic landscape of the molecule.

Influence of Substituents on Chemical Behavior

The reactivity of both the carboxylic acid and sulfonyl chloride groups is significantly influenced by the electronic nature of substituents on the molecule.

In the case of the sulfonyl chloride group, its electrophilicity is a key determinant of its reactivity towards nucleophiles. Electron-withdrawing groups on the alkyl chain would be expected to increase the positive charge on the sulfur atom, thereby enhancing its reactivity. Conversely, electron-donating groups would decrease its reactivity. Studies on the decomposition of N-sulfonylhydrazones have shown a clear influence of the electronic properties of the sulfonyl substituent on the reaction rate. libretexts.org

Conformational and Stereoelectronic Effects on Reactivity

The three-dimensional arrangement of atoms and orbitals in derivatives of this compound plays a crucial role in determining their reactivity.

Conformational Effects: The relative orientation of the carboxylic acid and sulfonyl chloride groups can influence their accessibility to reagents. Steric hindrance around either reactive center can impede nucleophilic attack. For instance, bulky substituents near the sulfonyl chloride group could slow down the rate of sulfonamide or sulfonate ester formation. The conformational preferences of α-substituted proline analogues have been shown to be significantly affected by the steric demands of the substituent at the α-carbon. nih.gov Similarly, the conformational equilibrium of 3-(dimethylazinoyl)propanoic acid is influenced by the solvent and pH, highlighting the role of intramolecular interactions. nih.gov

Stereoelectronic Effects: These effects arise from the interaction of electron orbitals and can have a profound impact on reactivity. For example, the alignment of a non-bonding orbital on a neighboring atom with the antibonding orbital of the S-Cl bond can facilitate the departure of the chloride leaving group. The analysis of cysteine sulfonic acid in peptides has revealed a strong tendency for the formation of side chain-main chain hydrogen bonds, which influences its conformational preferences. rsc.org In reactions at the α-carbon of carboxylic acids, the formation of enol or enolate intermediates is a key step, and the rate of this process is influenced by the stability of these intermediates, which is in turn affected by stereoelectronic factors. msu.edu

Applications of 2 Chlorosulfonyl Propanoic Acid in Complex Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The dual reactivity of 2-(chlorosulfonyl)propanoic acid underpins its utility as a versatile intermediate in organic synthesis. The sulfonyl chloride group is a precursor to a variety of sulfur-containing functional groups, while the carboxylic acid moiety offers a handle for further molecular elaboration.

Introduction of Sulfonyl-Containing Moieties into Target Molecules

The primary application of this compound lies in its ability to introduce the sulfonamide functional group into organic molecules. Sulfonamides are a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The reaction of the sulfonyl chloride group in this compound with primary or secondary amines readily forms the corresponding sulfonamides. chemicaljournal.inirjmets.com This reaction is typically robust and high-yielding. nih.gov The carboxylic acid end of the molecule can then be used for further synthetic transformations, making it a bifunctional linker.

A general scheme for this transformation involves the reaction of this compound with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting propanoic acid-derived sulfonamide can then be coupled with other molecules or functionalized further.

| Reactant 1 | Reactant 2 | Product | Application |

| This compound | Primary or Secondary Amine | 2-(Sulfonamido)propanoic acid derivative | Synthesis of bioactive molecules and functional materials |

While direct examples with this compound are not extensively documented in readily available literature, the synthesis of a variety of sulfonamide carboxylic acid derivatives from p-toluenesulfonyl chloride and amino acids is a well-established and analogous transformation. mdpi.com

Building Block for Heterocyclic Compounds

Heterocyclic compounds are fundamental in drug discovery and materials science. This compound serves as a potential precursor for the synthesis of various sulfur and nitrogen-containing heterocycles, such as thiazoles and thiadiazoles.

The Hantzsch thiazole (B1198619) synthesis, a classic method for preparing thiazole rings, involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com Given that this compound contains an α-chloro atom, it is a plausible substrate for this reaction. The reaction with a thioamide would likely lead to the formation of a thiazole-substituted propanoic acid.

Similarly, 1,3,4-thiadiazoles can be synthesized from the cyclization of thiosemicarbazides with carboxylic acids. nih.gov The carboxylic acid moiety of this compound could be employed in such a reaction, leading to a thiadiazole ring bearing a 2-chlorosulfonylpropyl substituent. This highlights the potential of this reagent to introduce both the heterocyclic core and a reactive sulfonyl group for further functionalization.

| Heterocycle | Proposed Precursors | Key Reaction |

| Thiazole | This compound, Thioamide | Hantzsch Thiazole Synthesis |

| 1,3,4-Thiadiazole | This compound, Thiosemicarbazide | Condensation and Cyclization |

Role in Chiral Synthesis of Advanced Intermediates

Chiral molecules are of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active. The development of methods for the stereoselective synthesis of such compounds is a major focus of modern organic chemistry.

Precursor for Optically Active Alpha-Substituted Carboxylic Acids

Optically active α-substituted carboxylic acids are crucial building blocks for the synthesis of many pharmaceuticals and natural products. rsc.org this compound, being a chiral molecule itself, has the potential to be resolved into its individual enantiomers, which can then serve as precursors for the synthesis of other enantiomerically pure compounds.

The synthesis of chiral α-substituted carboxylic acids often involves the use of chiral auxiliaries or asymmetric catalysis. nih.gov While specific methods for the resolution or asymmetric synthesis directly involving this compound are not prominently reported, the general strategies for resolving and utilizing chiral propanoic acid derivatives are well-established. nih.gov For instance, chiral α-aryl propionic acid derivatives can be deracemized through various techniques, including crystallization-induced deracemization. google.com

The resolved enantiomers of this compound could potentially be transformed into a variety of optically active α-substituted propanoic acids through nucleophilic displacement of the chloro or sulfonyl chloride groups, while retaining the stereochemical integrity at the α-carbon.

Development of Catalytic Systems using this compound Derivatives

The development of heterogeneous catalysts is a key area of green chemistry, aiming to simplify product purification and catalyst recycling.

Preparation of Sulfonic Acid-Functionalized Catalysts

Sulfonic acid-functionalized materials are widely used as solid acid catalysts in a variety of organic transformations. mdpi.com The sulfonyl chloride group of this compound makes it a suitable reagent for the preparation of such catalysts.

One common approach involves the grafting of the sulfonyl chloride onto a solid support, such as silica (B1680970) or a polymer resin. google.comrsc.org The support material is typically functionalized with amine or hydroxyl groups that can react with the sulfonyl chloride of this compound to form a stable covalent bond. This results in a solid material bearing pendant propanoic acid-sulfonamide or -sulfonate ester linkages. Subsequent hydrolysis of the ester or modification of the carboxylic acid can provide a solid-supported sulfonic acid catalyst.

| Support Material | Functionalization Strategy | Resulting Catalyst |

| Silica (SiO2) | Reaction with surface silanol (B1196071) groups | Silica-supported sulfonic acid |

| Polymer Resin (e.g., Polystyrene) | Reaction with functional groups on the polymer | Polymer-supported sulfonic acid |

These solid acid catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse, contributing to more sustainable chemical processes. uq.edu.auelectronicsandbooks.com

Theoretical Application in Organic Transformations such as Esterifications and Alkylations

The bifunctional nature of this compound, containing both a carboxylic acid and a sulfonyl chloride group, presents intriguing possibilities for its use in organic transformations like esterifications and alkylations.

The carboxylic acid moiety can participate in standard esterification reactions with alcohols, typically in the presence of an acid catalyst, to form the corresponding esters. rsc.orgrsc.org The reactivity of the carboxylic acid is influenced by the electron-withdrawing nature of the adjacent chlorosulfonyl group, which could potentially increase its acidity and affect the reaction kinetics.

Simultaneously, the sulfonyl chloride group is a highly reactive functional group. molport.com It can react with nucleophiles, including alcohols and carbanions (in alkylation reactions), to form sulfonate esters and sulfones, respectively. This reactivity is well-established for a variety of sulfonyl chlorides. magtech.com.cn In the context of alkylation, strong acids are often employed as catalysts to facilitate the reaction between iso-paraffins and olefins. While direct evidence for the use of this compound in these specific roles is lacking, its structure is analogous to other compounds used in these transformations.

Emerging Applications in Polymer Modification and Material Science

The introduction of sulfonic acid groups into polymeric structures is a well-established method for modifying their properties. While direct application of this compound for this purpose is not widely reported, its structure makes it a candidate for such modifications.

Theoretical Incorporation of Sulfonic Acid Groups into Polymeric Structures

The sulfonyl chloride moiety of this compound could be utilized to graft the molecule onto polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This reaction would form a stable sulfonamide or sulfonate ester linkage. Subsequent hydrolysis of the chlorosulfonyl group, if it remains, or the protection and deprotection of the sulfonic acid group, could lead to the incorporation of sulfonic acid functionalities into the polymer backbone or as side chains. This general strategy of using sulfonyl chlorides for polymer functionalization is a known approach in polymer chemistry. rsc.orgacs.org

Potential Enhancement of Polymer Properties (e.g., hydrophilicity, ionic conductivity)

The successful incorporation of sulfonic acid groups into a polymer matrix would be expected to significantly enhance its hydrophilicity. The polar nature of the sulfonic acid group promotes interaction with water molecules, a principle widely used to modify the surface properties of materials. acs.orgcmu.edu

Furthermore, the presence of sulfonic acid groups can increase the ionic conductivity of a polymer. These groups can facilitate the transport of ions within the polymer matrix, a critical property for applications such as polymer electrolytes in batteries and fuel cells. Strategies to enhance ionic conductivity in polymers often involve the introduction of ion-conductive moieties and the creation of amorphous polymer structures that facilitate ion movement.

While the specific research findings for this compound in these applications are not available, the fundamental principles of polymer chemistry suggest its potential as a modifying agent to impart desirable properties like increased hydrophilicity and ionic conductivity to various polymeric materials.

Advanced Analytical and Spectroscopic Characterization in Research on 2 Chlorosulfonyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-(Chlorosulfonyl)propanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

While specific experimental data for this compound is not widely published, a detailed analysis of its expected NMR spectra can be predicted based on its structure and established principles of chemical shifts. The molecule contains three distinct proton environments and three unique carbon environments, which should give rise to three signals in both the ¹H and ¹³C NMR spectra, respectively.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show three distinct signals. The electron-withdrawing nature of both the chlorosulfonyl (-SO₂Cl) and carboxylic acid (-COOH) groups will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.

Methine Proton (-CH): The single proton on the second carbon (C2), being directly attached to both the chlorosulfonyl and carboxylic acid moieties, would be the most deshielded. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.

Methyl Protons (-CH₃): The three protons of the methyl group (C3) are in an identical chemical environment. They would couple with the single methine proton, resulting in a doublet.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically observed as a broad singlet at a significant downfield chemical shift. Its position can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon spectrum will display three signals, corresponding to the three non-equivalent carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached functional groups. libretexts.org

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to have the largest chemical shift, typically appearing in the 170-185 ppm region. libretexts.org

Alpha-Carbon (-CH): The carbon atom bonded to the chlorosulfonyl group will be significantly deshielded and is expected to appear at a downfield position.

Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, consistent with typical aliphatic carbons. libretexts.org

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling to |

|---|---|---|---|---|

| ¹H | -CH(SO₂Cl)COOH | ~4.5 - 5.5 | Quartet | -CH₃ |

| ¹H | -CH₃ | ~1.8 - 2.2 | Doublet | -CH |

| ¹H | -COOH | >10 | Singlet (broad) | N/A |

| ¹³C | -COOH | ~170 - 180 | N/A | N/A |

| ¹³C | -CH(SO₂Cl)COOH | ~60 - 70 | N/A | N/A |

| ¹³C | -CH₃ | ~15 - 25 | N/A | N/A |

To unambiguously confirm the atomic connectivity of this compound, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edulibretexts.org For this compound, a cross-peak would be observed between the quartet of the methine proton and the doublet of the methyl protons, confirming their adjacency in the molecular structure. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This would show a correlation between the methine proton signal and the alpha-carbon signal, as well as a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range coupling between protons and carbons, typically over two to three bonds. emerypharma.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this molecule, HMBC would be expected to show correlations from the methyl protons to both the alpha-carbon and the carbonyl carbon, and from the methine proton to the methyl carbon and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₃H₅ClO₄S), the exact mass can be calculated based on the monoisotopic masses of its constituent atoms. This precise mass measurement is a key piece of data for confirming the identity of the compound.

Calculated Exact Mass for this compound

| Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 3 | 36.000000 |

| ¹H | 1.007825 | 5 | 5.039125 |

| ³⁵Cl | 34.968853 | 1 | 34.968853 |

| ¹⁶O | 15.994915 | 4 | 63.979660 |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total Exact Mass | 171.959709 |

The presence of chlorine would also result in a characteristic isotopic pattern in the mass spectrum, with a peak for the ³⁷Cl isotope (M+2) that is approximately one-third the intensity of the molecular ion peak containing ³⁵Cl.

Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.org This provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the molecular ion ([C₃H₅ClO₄S]⁺˙) could be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals.

Predicted Fragmentation Pathways in MS/MS

Loss of Cl radical (m/z -35)

Loss of SO₂ (m/z -64)

Loss of the carboxylic acid group (-COOH) (m/z -45)

Cleavage of the C-S bond.

Analysis of these fragmentation patterns allows for the confirmation of the arrangement of the functional groups within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and sulfonyl chloride groups.

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid (-COOH) | C=O stretch | 1725 - 1700 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | S=O asymmetric stretch | ~1375 | Strong |

| Sulfonyl Chloride (-SO₂Cl) | S=O symmetric stretch | ~1185 | Strong |

| Alkyl (C-H) | C-H stretch | 3000 - 2850 | Medium |

| C-O | C-O stretch | 1320 - 1210 | Medium |

| S-Cl | S-Cl stretch | ~600 | Medium |

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. docbrown.info The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid. libretexts.org Additionally, the two strong, distinct peaks for the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonyl group. The presence of all these key bands in an experimental spectrum would provide strong evidence for the structure of this compound.

Chromatographic Methods for Purity Assessment and Separation in Research Contexts

In the research and synthesis of this compound, chromatographic techniques are indispensable for assessing the purity of intermediates and final products, as well as for separating components from complex reaction mixtures. The selection of a specific chromatographic method is contingent upon the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity assessment of this compound, owing to the compound's polarity and non-volatile nature. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid or phosphoric acid added to suppress the ionization of the carboxylic acid group, thereby ensuring sharp, symmetrical peaks. nih.govpensoft.netresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the molecule is expected to have some UV absorbance, although it lacks a strong chromophore.

Research findings on structurally similar propanoic acid derivatives demonstrate that RP-HPLC methods can be developed and validated for accuracy, precision, and linearity, making them suitable for quantitative purity analysis and impurity profiling. pensoft.netresearchgate.netpensoft.net The method allows for the separation of the target compound from starting materials, by-products, and degradation products that may arise during synthesis or storage.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | C18 (Octadecylsilyl), 150 mm × 4.6 mm, 5 µm | Standard non-polar stationary phase for reversed-phase chromatography, suitable for polar analytes. researchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier. TFA is an ion-pairing agent that sharpens the peak of the carboxylic acid. nih.gov |

| Elution | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with components of varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.govresearchgate.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |

| Detection | UV at ~210-225 nm | Detection at lower UV wavelengths is necessary due to the lack of a strong chromophore. researchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's high polarity, low volatility, and thermal lability. The sulfonyl chloride and carboxylic acid functional groups are prone to degradation at the high temperatures typically required for GC analysis. core.ac.uknih.gov

To overcome these limitations, derivatization is a necessary prerequisite for GC analysis. This process involves converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives.

Esterification: The carboxylic acid group can be converted into a methyl or ethyl ester.

Sulfonamide Formation: The highly reactive sulfonyl chloride group can be reacted with a secondary amine (e.g., diethylamine) to form a stable N,N-diethylsulfonamide. core.ac.uknih.gov

Once derivatized, the compound can be analyzed using a standard GC system equipped with a non-polar or mid-polarity capillary column (e.g., RTX-5MS) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. rsc.orgomicsonline.org GC-MS is particularly powerful as it provides structural information that can confirm the identity of the derivative and any impurities. core.ac.ukrsc.org

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Derivatization | Reaction with diethylamine to form the N,N-diethylsulfonamide derivative. | Increases thermal stability and volatility for GC analysis. core.ac.uknih.gov |

| Column | RTX-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm | A robust, general-purpose column suitable for a wide range of organic compounds. rsc.org |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS applications. rsc.org |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. rsc.org |

| Oven Program | Start at 50 °C, ramp at 25 °C/min to 300 °C, hold for 4 min. | Temperature programming allows for the separation of compounds with different boiling points. rsc.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification based on mass spectra; FID offers robust quantification. rsc.orgomicsonline.org |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective tool for monitoring the progress of chemical reactions involving this compound. libretexts.orgresearchgate.net It is used to qualitatively track the consumption of starting materials and the formation of products over time.

In a typical application, a TLC plate (e.g., silica (B1680970) gel 60 F254) is spotted with samples of the starting material, the reaction mixture at various time points, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in an appropriate solvent system (mobile phase), often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). The polarity of the solvent system is optimized to achieve good separation between the spots corresponding to the reactant and the product.

After development, the plate is visualized, typically under UV light if the compounds are UV-active, or by staining with a suitable reagent (e.g., potassium permanganate or p-anisaldehyde stain) that reacts with the functional groups present. researchgate.net The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the lane corresponding to the reaction mixture. libretexts.orgyoutube.com

| Compound | Expected Polarity | Hypothetical Rf Value* | Observation Over Time |

|---|---|---|---|

| This compound (Reactant) | High (due to carboxylic acid) | 0.25 | Spot intensity decreases as the reaction proceeds. |

| Methyl 2-(chlorosulfonyl)propanoate (Product) | Lower (ester is less polar than carboxylic acid) | 0.60 | New spot appears and its intensity increases over time. |

*Rf (Retardation factor) values are dependent on the specific TLC plate and mobile phase used (e.g., 2:1 Hexanes:Ethyl Acetate).

Chiroptical Methods for Enantiomeric Purity Determination of Chiral Derivatives

This compound is a chiral molecule, containing a stereocenter at the second carbon atom. For research involving stereoselective synthesis or the use of a single enantiomer, methods to determine enantiomeric purity are crucial. These analyses are typically performed on more stable chiral derivatives (e.g., esters or amides) rather than on the reactive sulfonyl chloride itself.

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. youtube.com An enantiomerically pure sample will rotate the plane of plane-polarized light in a specific direction, either clockwise (dextrorotatory, designated as (+)) or counter-clockwise (levorotatory, designated as (-)). youtube.com The magnitude of this rotation is a characteristic physical property of the compound, known as the specific rotation [α].

To determine enantiomeric purity, the specific rotation of a synthesized sample is measured using a polarimeter and compared to the known specific rotation of the pure enantiomer. The enantiomeric excess (ee) can be calculated using the formula:

ee (%) = ([α]observed / [α]max) × 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer under identical conditions (concentration, solvent, temperature, and wavelength). While polarimetry is a valuable tool, its accuracy can be limited by sample purity and the precision of the measurement. It is often used in conjunction with chiral chromatography for definitive enantiomeric purity assessment.

Chiral Chromatography (HPLC/GC)

Chiral chromatography is the most powerful and widely used technique for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity. researchgate.netwvu.edu The separation is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the preferred method for analyzing enantiomers of non-volatile chiral acid derivatives. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® columns), are highly effective for separating a wide range of chiral compounds, including arylpropionic acid derivatives. nih.govmdpi.comsigmaaldrich.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different interaction energies, leading to different retention times. Both normal-phase and reversed-phase modes can be employed, depending on the specific derivative and CSP. nih.govlcms.cz

Chiral Gas Chromatography (GC): For volatile and thermally stable chiral derivatives, chiral GC offers excellent resolution and sensitivity. gcms.cz The stationary phases in chiral GC columns are typically based on derivatized cyclodextrins. gcms.cz The enantiomers are separated based on differences in their inclusion complexation with the chiral cyclodextrin selector. As with standard GC, the derivatives of this compound (e.g., methyl esters) would need to be prepared prior to analysis to ensure sufficient volatility and stability. aocs.org

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Analyte Requirement | Soluble in mobile phase; non-volatile derivatives (e.g., amides, esters). | Volatile and thermally stable derivatives (e.g., methyl esters). |

| Typical Chiral Stationary Phase (CSP) | Polysaccharide derivatives (cellulose, amylose), glycopeptides. nih.govlcms.cz | Derivatized cyclodextrins. gcms.cz |

| Mobile/Carrier Phase | Liquid (e.g., Hexane/2-Propanol, Acetonitrile/Water). nih.gov | Inert Gas (e.g., Helium, Hydrogen). gcms.cz |

| Operating Temperature | Near ambient (e.g., 25-40 °C). | Elevated (e.g., 100-250 °C). |

| Advantages | Wide applicability, non-destructive, preparative scale possible. | High resolution, fast analysis times, high sensitivity. wvu.edu |

| Limitations | Higher solvent consumption, can be slower. | Requires analyte to be volatile and thermally stable, derivatization often needed. |

Environmental Transformation and Degradation Pathways Academic Chemistry Perspective

Hydrolytic Degradation Kinetics and Products

The primary abiotic degradation pathway for 2-(Chlorosulfonyl)propanoic acid in aqueous environments is hydrolysis. The sulfonyl chloride group is susceptible to nucleophilic attack by water, leading to its conversion into a sulfonic acid.

The rate of hydrolysis of alkanesulfonyl chlorides, and by extension this compound, is significantly influenced by the pH of the aqueous medium. Mechanistic studies on simple alkanesulfonyl chlorides reveal distinct pathways depending on the pH. tandfonline.comtandfonline.com

Acidic to Neutral Conditions (pH < 7): In acidic to neutral solutions, the hydrolysis of alkanesulfonyl chlorides generally proceeds through a direct bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. tandfonline.com Water acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. The rate of this reaction is largely independent of pH in this range.

Mildly Basic Conditions (pH 8-10): Under mildly basic conditions, the mechanism can shift towards an elimination-addition pathway involving the formation of a sulfene (B1252967) intermediate (propene-1,1-dione, in the case of a propanoic acid derivative). tandfonline.comtandfonline.com This pathway is initiated by the abstraction of an α-proton by a hydroxide (B78521) ion, followed by the elimination of the chloride ion to form the highly reactive sulfene. The sulfene then rapidly reacts with water to yield the corresponding sulfonic acid. The rate in this region becomes dependent on the hydroxide ion concentration.

Strongly Basic Conditions (pH > 10): In strongly basic solutions, the sulfene mechanism continues to dominate. tandfonline.com However, the trapping of the sulfene intermediate can be accomplished by both water and hydroxide ions, with the latter becoming more significant as the pH increases. tandfonline.com

The transition between these mechanistic regimes is dependent on the specific structure of the alkanesulfonyl chloride. For many simple alkanesulfonyl chlorides, the change from the SN2 to the sulfene pathway occurs in the neutral to mildly basic pH range. acs.org

Table 1: pH-Dependent Hydrolysis Mechanisms of Alkanesulfonyl Chlorides

| pH Range | Dominant Mechanism | Description |

| < 7 | SN2-S | Direct nucleophilic attack by water on the sulfur atom. |

| 8 - 10 | Elimination-Addition (Sulfene) | Hydroxide-initiated formation of a sulfene intermediate, followed by trapping with water. |

| > 10 | Elimination-Addition (Sulfene) | Formation of a sulfene intermediate, with trapping by both water and hydroxide ions. |

This table is based on general observations for alkanesulfonyl chlorides and is expected to be applicable to this compound.

The primary and initial product of the hydrolysis of this compound is 2-sulfopropanoic acid. This occurs through the replacement of the chlorine atom with a hydroxyl group from water.

Reaction: CH₃CH(SO₂Cl)COOH + H₂O → CH₃CH(SO₃H)COOH + HCl

The resulting 2-sulfopropanoic acid is a more stable compound. Further degradation would proceed at a much slower rate and would likely involve microbial processes. In the absence of direct experimental data for this compound, the identification of further degradation metabolites is speculative and would depend on the prevailing environmental conditions and microbial populations.

Biotransformation by Microbial Systems

While the initial hydrolysis of this compound is a rapid chemical process, the subsequent degradation of the resulting 2-sulfopropanoic acid is likely to be mediated by microorganisms. The biodegradation of organosulfur compounds is a well-documented phenomenon. nih.govnih.gov

Direct studies on the microbial degradation of this compound are not available in the public domain. However, research on the biodegradation of other organosulfur compounds, such as sulfonamides and alkanesulfonates, provides insights into potential pathways. nih.gov

Aerobic Degradation: Under aerobic conditions, microorganisms can utilize organosulfonates as a source of sulfur. The initial step often involves the cleavage of the carbon-sulfur (C-S) bond. This can be achieved by various enzymatic systems, such as monooxygenases or dioxygenases, which are part of the "4S" pathway in some bacteria for the desulfurization of dibenzothiophene. mdpi.com For 2-sulfopropanoic acid, aerobic degradation would likely proceed via oxidation of the carbon skeleton, potentially leading to the formation of pyruvate, sulfate, and carbon dioxide. The presence of an additional carbon source can enhance the biodegradation of organosulfur compounds. nih.gov

Anaerobic Degradation: Anaerobic degradation of organosulfonates is also possible, though often at a slower rate than aerobic degradation. The specific pathways are less well-characterized but may involve reductive cleavage of the C-S bond or utilization of the sulfonate group as a terminal electron acceptor in a process known as "sulfidogenesis."

The enzymatic machinery for the degradation of organosulfur compounds is diverse. While no specific enzymes have been identified for this compound, enzymes that act on structurally similar compounds are known.

Desulfonation: Enzymes known as desulfonatases are capable of cleaving the C-S bond in sulfonated compounds. These enzymes are found in a variety of microorganisms and are crucial for the mobilization of sulfur from organosulfonates.

Oxidoreductases: Enzymes such as monooxygenases and dioxygenases can initiate the degradation of the alkyl chain of 2-sulfopropanoic acid, making it more amenable to central metabolism.

The high reactivity of the sulfonyl chloride group in this compound suggests that its initial transformation via hydrolysis would occur abiotically before significant enzyme-mediated transformation of the parent compound could take place. The primary substrate for microbial enzymes would therefore be 2-sulfopropanoic acid.

Fate in Aquatic and Terrestrial Chemical Systems

The ultimate fate of this compound in the environment is largely determined by its behavior in water and soil.

Fate in Aquatic Systems

In aquatic environments, the dominant transformation pathway for this compound is rapid hydrolysis. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water. This abiotic process results in the formation of 2-sulfopropanoic acid and hydrochloric acid.

Table 2: Primary Hydrolysis Reaction in Water

| Reactant | Reagent | Primary Products |

| This compound | Water (H₂O) | 2-Sulfopropanoic acid |

| Hydrochloric Acid (HCl) |

The resulting 2-sulfopropanoic acid is an aliphatic sulfonic acid. Studies on analogous short-chain alkyl sulfonic acids indicate that they are generally resistant to further hydrolysis. Therefore, 2-sulfopropanoic acid is expected to be a relatively stable and persistent transformation product in aquatic systems under typical environmental pH and temperature conditions. Its high polarity, conferred by both the sulfonic acid and carboxylic acid groups, suggests it will be highly soluble in water and will not significantly partition to sediments.

Fate in Terrestrial Systems

When introduced into terrestrial systems, the fate of this compound is more complex, involving hydrolysis, sorption, and potential biodegradation.

Hydrolysis: Similar to aquatic systems, the initial and rapid transformation will be hydrolysis to 2-sulfopropanoic acid.

Sorption: The persistence and mobility of the resulting 2-sulfopropanoic acid in soil are influenced by its interaction with soil particles. As an anion, its sorption behavior is dependent on the soil's pH and the composition of the soil matrix, including the content of organic matter and the presence of metal oxides. In acidic soils, where mineral surfaces may be positively charged, some sorption of the sulfonate anion could occur. However, in neutral to alkaline soils, where most soil colloids carry a net negative charge, electrostatic repulsion would likely lead to high mobility of 2-sulfopropanoic acid in the soil column, with a potential for leaching into groundwater.

Biodegradation: While aliphatic sulfonic acids are generally more resistant to microbial attack than their aromatic counterparts, biodegradation of short-chain sulfonates by soil microorganisms is possible. The biodegradation pathways for sulfonated aliphatic carboxylic acids are not well-documented for this specific compound. However, microorganisms capable of utilizing short-chain alkyl sulfates have been identified, suggesting that enzymatic cleavage of the carbon-sulfur bond in 2-sulfopropanoic acid could potentially occur over time, leading to its eventual mineralization to carbon dioxide, water, and sulfate. The presence of the carboxylic acid group might influence the biodegradability of the molecule.

Table 3: Summary of Environmental Fate Processes

| Environmental Compartment | Primary Transformation/Fate Process | Key Products/Outcome |

| Aquatic | Rapid Hydrolysis | 2-Sulfopropanoic acid, Hydrochloric acid |

| Terrestrial | Rapid Hydrolysis | 2-Sulfopropanoic acid |

| Sorption/Desorption | Mobility dependent on soil pH and composition | |

| Potential Biodegradation | Eventual mineralization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Chlorosulfonyl)propanoic acid, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer :

- Step 1 : Start with propanoic acid derivatives, introducing the chlorosulfonyl group via sulfonation using chlorosulfonic acid under controlled anhydrous conditions. Monitor temperature to avoid decomposition (≤30°C) .

- Step 2 : Optimize solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance solubility and reaction efficiency. Use inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride .

- Step 3 : Purify via recrystallization or column chromatography (silica gel, eluent: hexane/ethyl acetate). Validate purity using HPLC (>98%) and NMR (e.g., ¹H NMR δ 1.5–2.0 ppm for CH₃ group) .

Q. How should researchers safely handle and store this compound given its reactive chlorosulfonyl group?

- Methodological Answer :

- Handling : Use fume hoods, chemical-resistant gloves (nitrile), and safety goggles. Avoid skin contact due to potential sulfonation reactions .

- Storage : Keep in airtight, amber glass containers under dry conditions (desiccants like silica gel). Store at 2–8°C to minimize hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound, especially in complex mixtures?

- Methodological Answer :

- Technique 1 : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 186.96) and rule out byproducts .

- Technique 2 : Differential Scanning Calorimetry (DSC) to assess thermal stability (decomposition onset >150°C) and crystallinity .

- Technique 3 : FT-IR spectroscopy to identify functional groups (S=O stretch at 1360–1180 cm⁻¹, C-Cl at 750–550 cm⁻¹) .

Q. How can researchers resolve discrepancies in reaction outcomes when using this compound as a sulfonating agent?

- Methodological Answer :

- Issue 1 : Variable yields due to moisture sensitivity. Solution : Pre-dry reagents/solvents (molecular sieves) and monitor reaction progress via TLC .

- Issue 2 : Competing side reactions (e.g., hydrolysis). Solution : Use stoichiometric excess (1.2–1.5 eq) of the sulfonating agent and maintain pH <4 .

- Data Reconciliation : Compare kinetic studies (e.g., Arrhenius plots) under varying conditions to identify rate-limiting steps .

Q. What strategies can mitigate toxicity risks when studying this compound in biological systems?

- Methodological Answer :

- In vitro : Use lower concentrations (µM range) and short exposure times. Validate cytotoxicity via MTT assays .

- In vivo : Employ encapsulation techniques (liposomes) to reduce systemic exposure. Monitor renal/liver function biomarkers (ALT, creatinine) .

- Alternative Models : Utilize computational toxicity prediction tools (e.g., EPA’s TEST) to prioritize safer derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.